molecular formula C17H19N5O3 B7430098 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea

1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea

Cat. No. B7430098
M. Wt: 341.4 g/mol
InChI Key: DRHGXLDIVCZDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea, also known as CDK9 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects.

Mechanism of Action

1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor works by inhibiting the activity of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea, which is a protein that plays a crucial role in the regulation of gene expression. 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcription of many genes, including those involved in cell cycle progression and survival. 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor binds to the ATP-binding site of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea and prevents its activity, leading to the inhibition of transcription of these genes.
Biochemical and Physiological Effects:
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has also been shown to have anti-inflammatory effects and has been tested for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has several advantages as a potential cancer treatment. It has been shown to have potent anti-tumor effects in preclinical studies, and it has been tested in clinical trials for the treatment of various types of cancer. 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor also has some limitations. It has been shown to have off-target effects, which could lead to unwanted side effects. In addition, the optimal dosing and scheduling of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor in combination with other cancer treatments are still being investigated.

Future Directions

1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has shown promising results in preclinical studies and clinical trials, and there are several future directions for its development. One direction is to investigate the optimal dosing and scheduling of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor in combination with other targeted therapies for cancer. Furthermore, the development of more selective 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitors could potentially reduce the off-target effects of the compound. Finally, the investigation of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor for the treatment of inflammatory diseases such as rheumatoid arthritis could also be a future direction.

Synthesis Methods

The synthesis of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amine group of 1-phenylpropylamine using a suitable protecting group. The protected amine is then reacted with 5-cyano-2,4-dioxopyrimidine-1-yl chloride to form the corresponding urea derivative. The protecting group is then removed, and the resulting amine is reacted with 2-bromoethylamine to obtain the final product, 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor.

Scientific Research Applications

1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has been extensively studied for its potential use in cancer treatment. 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects. 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

1-[2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-14(12-6-4-3-5-7-12)20-16(24)19-8-9-22-11-13(10-18)15(23)21-17(22)25/h3-7,11,14H,2,8-9H2,1H3,(H2,19,20,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHGXLDIVCZDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NCCN2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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